Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl-
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Overview
Description
Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is notable for its unique substituents, which include a chlorine atom, a dimethylamino group, a methyl group, and a phenyl group. These substituents confer distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves treating a solution of 1H-pyrazol-5(4H)-one in dimethylformamide (DMF) at 0°C with phosphorus oxychloride (POCl3), followed by heating the reaction mixture . Another method involves the cyclization of chalcones with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like azides or halides .
Scientific Research Applications
Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacological profile.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyrazole-4-carboxaldehyde
- 3-(Substituted-2-hydroxyphenyl)-5-(4′-(dimethylamino-phenyl)-4,5-dihydro-1H-pyrazole)
Uniqueness
What sets Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- apart is its combination of substituents, which confer unique chemical reactivity and biological activity. Its dimethylamino group, in particular, enhances its solubility and interaction with biological targets, making it a versatile compound in various applications .
Properties
CAS No. |
21672-57-1 |
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Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-N,N,3-trimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H14ClN3/c1-9-11(15(2)3)12(13)16(14-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
HDIVUCRLJSNZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N(C)C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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